rac-Rotigotine Hydrochloride

Parkinson's disease Dopamine receptor pharmacology D1 receptor agonism

Researchers comparing balanced pan-agonism against selective D2/D3 agonists (pramipexole, ropinirole) require a single compound with full intrinsic activity at D1, D2, and D3 receptors to avoid confounded motor outcomes in Parkinson's models. rac-Rotigotine Hydrochloride-the racemic mixture of the non-ergoline dopamine agonist rotigotine-directly addresses this gap. • Full agonist at D1, D2, and D3 receptors with well-characterized binding affinities (Ki: D3=0.71 nM, D2=13.5 nM, D1=83 nM) for quantitative benchmark pharmacology. • ≥98% purity with eight documented related substances and degradation products, enabling stability-indicating HPLC method validation. • Essential racemic reference standard for chiral separation method development and enantiomer-specific pharmacological profiling.

Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
CAS No. 102120-99-0
Cat. No. B1663546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Rotigotine Hydrochloride
CAS102120-99-0
Synonyms(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Molecular FormulaC19H26ClNOS
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
InChIInChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
InChIKeyCEXBONHIOKGWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Rotigotine Hydrochloride Receptor Pharmacology


rac-Rotigotine Hydrochloride is the racemic mixture of the non-ergoline dopamine receptor agonist rotigotine [1]. It demonstrates high affinity for dopamine D3 (Ki = 0.71 nM) and D2 (Ki = 13.5 nM) receptors, with significant affinity also observed at D4, D5, and D1 subtypes [1]. Unlike selective D2/D3 agonists such as pramipexole and ropinirole, rotigotine functions as a full agonist at D1 receptors with comparable potency to its D2/D3 activity, a key distinguishing feature [2].

Non-Substitutability of rac-Rotigotine


Generic substitution among dopamine agonists is precluded by profound differences in receptor subtype selectivity, intrinsic efficacy, and associated safety profiles. For example, pramipexole and ropinirole are selective D2/D3 agonists with minimal to no activity at D1 receptors, whereas rotigotine is a potent full agonist at D1, D2, and D3 receptors [1]. This distinct pharmacological signature translates into divergent clinical safety signals: rotigotine exhibits milder psychiatric adverse event signals (e.g., hallucinations, impulse control disorders) compared to pramipexole and ropinirole in real-world pharmacovigilance data [2]. Furthermore, rotigotine's racemic nature (rac-rotigotine) as a research tool allows investigators to study the aggregate effects of both enantiomers before chiral resolution, which is essential for understanding the compound's full pharmacological profile .

rac-Rotigotine vs. Comparator Agonists


D1 Full Agonism vs. Pramipexole and Ropinirole

Rotigotine is a potent full agonist at dopamine D1 receptors, with a pEC50 of 9.0 (equivalent to an EC50 of 1.0 nM) in functional cAMP assays, and acts as a full agonist at D2 (pEC50 9.4-8.6) and D3 (pEC50 9.7) receptors [1]. In contrast, pramipexole and ropinirole are selective D2/D3 agonists that lack significant D1 receptor activity [1]. This is a direct head-to-head comparison from the same study.

Parkinson's disease Dopamine receptor pharmacology D1 receptor agonism

D3/D2 Selectivity vs. Pramipexole and Ropinirole

In radioligand binding assays, rotigotine demonstrates a 10-fold selectivity for the D3 receptor (pKi = 9.2, Ki = 0.71 nM) over the D2, D4, and D5 receptors (pKi = 8.5-8.0) [1]. Pramipexole shows a ~7-fold selectivity for D3 over D2 , while ropinirole exhibits ~20-fold D3 selectivity but with substantially lower absolute affinities (Ki ~79.5 µM for D2) [2].

Dopamine D3 receptor Receptor binding selectivity Drug discovery

Milder Psychiatric AEs vs. Pramipexole and Ropinirole

Analysis of the FDA Adverse Event Reporting System (FAERS) database covering 67 quarters (2007-2023) revealed that rotigotine exhibits milder signals for psychiatric disorders compared to pramipexole and ropinirole. Specifically, rotigotine was associated with fewer reports of hallucinations and impulse control disorders (ICDs) [1]. Pramipexole demonstrated the most significant signal for ICDs, while ropinirole showed a higher signal intensity for hallucinations (ROR = 15.76) compared to pramipexole (ROR = 11.23) [1].

Pharmacovigilance Adverse event profiling Dopamine agonist safety

HPLC Purity and Research Reproducibility

Commercial batches of rac-Rotigotine Hydrochloride are routinely supplied with HPLC purity of ≥99% (e.g., 99.49% by HPLC) and structure confirmed by NMR . This high purity minimizes the confounding effects of impurities in pharmacological assays, a critical factor for reproducible research. While other dopamine agonists are also available at high purity, this documentation provides direct batch-to-batch verification for procurement decisions.

Analytical chemistry Quality control Compound purity

Chiral Resolution Control Compound

rac-Rotigotine Hydrochloride is the racemic mixture containing both the active (S)-enantiomer and the less active (R)-enantiomer . This racemate is a critical research tool for establishing baseline activity before chiral separation and for understanding the contribution of each enantiomer to the overall pharmacological profile. Studies on rotigotine stereochemistry note that the active (S)-enantiomer is primarily responsible for therapeutic effects, making the racemate valuable for comparative experiments.

Chiral chemistry Enantiomer pharmacology Drug development

rac-Rotigotine Research and Industrial Applications


In Vitro D1/D2/D3 Receptor Profiling

rac-Rotigotine Hydrochloride is ideally suited for in vitro studies requiring concurrent activation of D1, D2, and D3 receptors, particularly when comparing the effects of balanced pan-agonism to those of D2/D3-selective agonists like pramipexole and ropinirole [1]. Its well-characterized binding affinities (Ki: D3=0.71 nM, D2=13.5 nM, D1=83 nM) and functional potencies (pEC50: D1=9.0, D2=9.4-8.6, D3=9.7) provide a quantitative benchmark for receptor pharmacology assays [2].

Parkinson's Disease and Motor Control In Vivo Models

The distinct D1 receptor agonism of rotigotine, absent in pramipexole and ropinirole, makes rac-rotigotine a critical tool for investigating the role of D1 receptors in motor function and potential neuroprotection in animal models of Parkinson's disease [1]. The compound's milder psychiatric adverse event profile in real-world data [2] suggests that in vivo studies may be less confounded by behavioral side effects, allowing for clearer interpretation of motor outcomes.

Dopamine Agonist Method Development and Validation

With documented high purity (≥99% by HPLC) and well-characterized impurity profiles including eight known related substances and degradation products [1], rac-rotigotine hydrochloride serves as an ideal reference standard for developing and validating stability-indicating HPLC methods, forced degradation studies, and quality control protocols for rotigotine-containing formulations [2].

Chiral Separation and Enantiomer Pharmacology

As a racemic mixture, rac-rotigotine hydrochloride is essential for establishing baseline activity in enantiomer-specific pharmacological studies. Researchers can use the racemate to validate chiral separation methods (e.g., chiral HPLC) and to compare the effects of the racemate against isolated (S)- and (R)-enantiomers, which is crucial for understanding stereoselective drug action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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